3-Butenoic acid, trimethylsilyl ester
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Overview
Description
Trimethylsilyl But-3-enoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a but-3-enoate moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of silyl enol ethers, which are valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl But-3-enoate can be synthesized through the silylation of but-3-enoic acid or its derivatives. One common method involves the reaction of but-3-enoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired silyl ester.
Industrial Production Methods: On an industrial scale, the production of Trimethylsilyl But-3-enoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl But-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides are often employed.
Major Products: The major products formed from these reactions include silyl-protected alcohols, carbonyl compounds, and various substituted derivatives.
Scientific Research Applications
Trimethylsilyl But-3-enoate finds applications in several fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of silyl enol ethers.
Biology: The compound can be utilized in the modification of biomolecules for analytical purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Trimethylsilyl But-3-enoate is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethylsilyl But-3-enoate exerts its effects involves the formation of silyl enol ethers. These intermediates are highly reactive and can participate in various chemical transformations. The trimethylsilyl group acts as a protecting group, stabilizing the enolate form and facilitating subsequent reactions.
Comparison with Similar Compounds
Trimethylsilyl Acetate: Similar in structure but with an acetate group instead of a but-3-enoate moiety.
Trimethylsilyl Propionate: Contains a propionate group, differing in the length of the carbon chain.
Trimethylsilyl Butyrate: Features a butyrate group, differing in the position of the double bond.
Uniqueness: Trimethylsilyl But-3-enoate is unique due to the presence of the but-3-enoate moiety, which imparts distinct reactivity and stability compared to other silyl esters. This makes it particularly valuable in specific synthetic applications where the but-3-enoate functionality is required.
Properties
IUPAC Name |
trimethylsilyl but-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLWVYLLRXIFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465352 |
Source
|
Record name | 3-Butenoic acid, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-54-5 |
Source
|
Record name | 3-Butenoic acid, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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